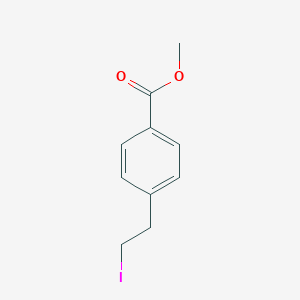

Methyl 4-(2-iodoethyl)benzoate

カタログ番号 B041160

CAS番号:

1065269-88-6

分子量: 290.1 g/mol

InChIキー: FEBZFUASXKRIMS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

-

Agriculture - Pest Control

- Methyl benzoate has been identified as a promising, environmentally safe insecticide . It’s effective against a range of different agricultural, stored product, and urban insect pests .

- Methyl benzoate has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

- Since 2016, many studies have shown its effectiveness and it’s considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

-

Chemical Synthesis

-

Proteomics Research

- Methyl 4-(2-Iodoethyl)benzoate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .

- The specific methods of application or experimental procedures would depend on the particular research context .

- As for the results or outcomes obtained, they would also vary depending on the specific research study .

-

Organic Synthesis

- Methyl 4-iodobenzoate, a similar compound to Methyl 4-(2-Iodoethyl)benzoate, is used in organic synthesis .

- It can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol .

- The aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate .

-

Stable Isotope Research

- Methyl 4-(2-Iodoethyl)benzoate-d8 is used in stable isotope research . Stable isotopes are non-radioactive forms of atoms that can be used as tracers in chemical reactions .

- The specific methods of application or experimental procedures would depend on the particular research context .

- As for the results or outcomes obtained, they would also vary depending on the specific research study .

-

Pharmaceutical Research

- Methyl 4-(2-Iodoethyl)benzoate could potentially be used in pharmaceutical research . The iodine atom could potentially be replaced with a radioactive isotope, allowing the compound to be used as a radiotracer in medical imaging .

- The specific methods of application or experimental procedures would depend on the particular research context .

- As for the results or outcomes obtained, they would also vary depending on the specific research study .

特性

IUPAC Name |

methyl 4-(2-iodoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBZFUASXKRIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-iodoethyl)benzoate | |

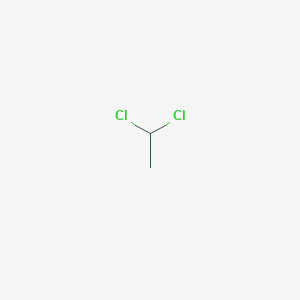

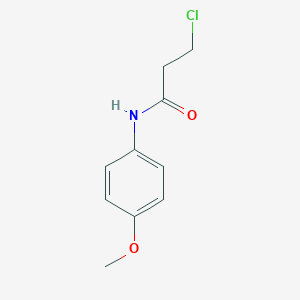

Synthesis routes and methods

Procedure details

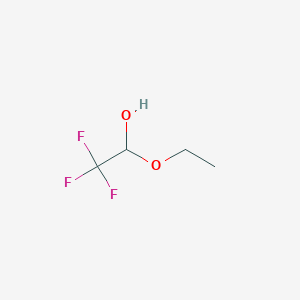

70 g (352.4 mmol) of methyl 4-(2-chloroethyl)benzoate [CAS Reg. No. 65787-72-6] and 146.2 g (880.9 mmol) of potassium iodide are suspended in 800 ml of acetonitrile and stirred under reflux for three days. After the reaction has gone to completion, the reaction solution is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. The resulting residue is purified by flash chromatography on silica gel (mobile phase:petroleum ether/ethyl acetate 30:1→20:1). This gives 101 g (348.3 mmol, 98.8% of theory) of a yellowish oil.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。